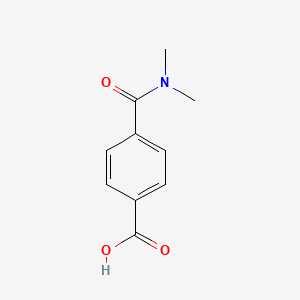4-(dimethylcarbamoyl)benzoic Acid
CAS No.: 34231-49-7
Cat. No.: VC5395791
Molecular Formula: C10H11NO3
Molecular Weight: 193.202
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34231-49-7 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.202 |
| IUPAC Name | 4-(dimethylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | LHIJETBHEKJGOK-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound consists of a benzoic acid backbone () substituted at the fourth carbon by a dimethylcarbamoyl group (-). This arrangement confers both hydrophilic (carboxylic acid) and lipophilic (dimethylamide) properties, influencing its solubility and reactivity.
Structural Data:
-
IUPAC Name: 4-[(Dimethylamino)carbonyl]benzoic acid
-
SMILES:
CN(C)C(=O)C1=CC=C(C=C1)C(=O)O
Spectroscopic Characterization
-
Mass Spectrometry: Predicted molecular ion peaks at m/z 193.07 ([M+H]) and 216.06 ([M+Na]) .
-
Collision Cross Section: 140.9 Ų for [M+H] adducts, critical for ion mobility studies .
Synthesis and Optimization
Hydrolysis of Intermediate Esters
A high-yield method (88.26%) involves the base-mediated hydrolysis of methyl 4-(dimethylcarbamoyl)benzoate:
-
Reagents: Sodium hydroxide (25% aqueous), methanol/water solvent.
-
Conditions: Room temperature, 1-hour reaction followed by acidification to pH 4–5 .
Chlorination-Hydrolysis Cascade
A patent route (CN108358776A) outlines:
-
Chlorination: 4-Xylyl alcohol treated with chlorine gas catalyzed by dibenzoyl peroxide (60–105°C).
-
Hydrolysis: Controlled water addition at 50–80°C to form 4-(chloromethyl)benzoic acid.
-
Acylation: Reaction with oxalyl chloride/DMF yields the target compound (88–90% purity) .
Alternative Approaches
-
Carbodiimide-Mediated Coupling: Using 1,1'-carbonyldiimidazole (CDI) in dimethylacetamide at 160–165°C, enabling direct amidation of benzoic acid precursors .
Physicochemical Properties
Basic Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 169–172°C | |
| Density | 1.228 g/cm³ | |
| Boiling Point | 394.4°C (predicted) | |
| LogP (Octanol-Water) | 1.09 | |
| PSA (Polar Surface Area) | 57.6 Ų |
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .
Biological and Pharmaceutical Relevance
Enzyme Inhibition
-
Acetylcholinesterase (AChE): Structural analogs demonstrate inhibitory activity ( values 13.6–33.0 nM), suggesting potential in Alzheimer’s disease therapeutics .
-
Carbonic Anhydrases (hCA I/II): Multitarget inhibition profiles highlight utility in managing glaucoma and epilepsy .
Analytical Applications
-
Lipid Derivatization: Deuterated derivatives enable precise tracking of glycerophosphoethanolamine lipids via precursor ion scanning (m/z 191–201) .
-
Mass Spectrometry Standards: Used as internal standards due to predictable fragmentation patterns .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P312: Seek medical attention if ingested |
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
Exposure Control
-
PPE: Nitrile gloves, goggles, and fume hoods required during handling .
-
Storage: In airtight containers at room temperature, away from oxidizers .
Analytical and Industrial Methods
Quantification Techniques
-
GC/MS: Derivatization with ethanol forms ethyl -dimethylcarbamate, detectable at 0.2 ppm LOD .
-
HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity assessments .
Industrial Scale-Up
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume